BChE-IN-25

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BChE-IN-25 is a chemical compound known for its inhibitory effects on butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. This enzyme is widely distributed in the human body, including the liver, blood plasma, and brain. Inhibitors of butyrylcholinesterase are of significant interest due to their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BChE-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the reaction of specific aromatic amines with acyl chlorides under controlled conditions to form the desired product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

BChE-IN-25 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Therapeutic Potential in Alzheimer's Disease

BChE activity increases in the late stages of Alzheimer’s disease, making BChE inhibitors like BChE-IN-25 crucial for therapeutic strategies. Research indicates that selective inhibition of BChE may help improve cognitive function by enhancing cholinergic signaling. A study demonstrated that specific compounds, including this compound, exhibited high selectivity and potency against human BChE, with IC50 values less than 10 μM, suggesting their potential as symptomatic treatments for Alzheimer’s disease .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of BChE inhibitors is vital for optimizing their efficacy and selectivity. This compound has been subjected to various computational and biological assays to elucidate its binding affinity and inhibitory mechanisms. For instance, molecular docking studies have shown that modifications in the chemical structure of compounds similar to this compound can significantly affect their interaction with the active site of BChE, leading to variations in inhibitory potency .

Biomarker Development

BChE activity is being investigated as a prognostic biomarker for several conditions, including neurodegenerative diseases and cancer. The enzyme's levels can indicate disease progression or response to treatment. In particular, studies have shown that lower levels of BChE are associated with poorer outcomes in cancer patients, suggesting that inhibitors like this compound could play a role not only in treatment but also in monitoring disease status .

Drug Discovery and Screening

This compound has been identified through high-throughput screening methods aimed at discovering novel inhibitors from large compound libraries. The identification process involves assessing thousands of compounds for their ability to inhibit BChE effectively. The success in isolating compounds like this compound highlights its importance in the ongoing search for effective drugs targeting cholinergic dysfunctions .

Mechanistic Studies

Research into the mechanisms by which this compound exerts its effects is ongoing. Studies have utilized various biochemical assays to characterize how this compound interacts with BChE at a molecular level. These insights are essential for understanding how modifications to the compound can enhance its therapeutic profile or reduce side effects .

Data Tables

| Compound | IC50 (μM) | Selectivity Index (SI) | Therapeutic Application |

|---|---|---|---|

| This compound | < 10 | > 30 | Alzheimer's Disease |

| Compound 8 | < 10 | > 30 | Alzheimer's Disease |

| Compound 16 | 0.443 | High | Alzheimer's Disease |

Case Studies

- Alzheimer's Disease Treatment : A clinical study evaluated the effects of a compound similar to this compound on cognitive function in patients with mild to moderate Alzheimer’s disease. Results indicated significant improvements in cognitive scores compared to placebo groups, supporting the use of selective BChE inhibitors in clinical settings .

- Cancer Prognosis : In terminal cancer patients, serum levels of BChE were correlated with survival rates, demonstrating that compounds like this compound could serve dual purposes as both therapeutic agents and biomarkers for disease progression .

- High-Throughput Screening : In a study involving over 8,000 small molecules, several were identified as potent inhibitors of BChE with promising pharmacological profiles similar to that of this compound, showcasing the effectiveness of modern drug discovery techniques .

Mechanism of Action

BChE-IN-25 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of acetylcholine and other choline esters, leading to increased levels of these neurotransmitters in the synaptic cleft. The molecular targets include the serine residue in the active site of the enzyme, and the pathways involved are primarily related to cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Donepezil: Another butyrylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

Galantamine: Primarily an acetylcholinesterase inhibitor but also affects butyrylcholinesterase to some extent .

Uniqueness

BChE-IN-25 is unique due to its high selectivity and potency as a butyrylcholinesterase inhibitor. Unlike other inhibitors, it has a lower affinity for acetylcholinesterase, making it more specific for butyrylcholinesterase. This specificity reduces potential side effects associated with non-selective inhibition of cholinesterases .

Biological Activity

Butyrylcholinesterase (BChE) is an enzyme that plays a crucial role in the hydrolysis of choline esters, including neurotransmitters. Inhibitors of BChE, such as BChE-IN-25, have garnered attention for their potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease. This article explores the biological activity of this compound, presenting findings from various studies, including its efficacy as a selective inhibitor, molecular mechanisms, and potential therapeutic benefits.

This compound is a synthetic compound designed to selectively inhibit BChE. The compound's structure allows it to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BChE, which enhances its inhibitory effectiveness. Molecular docking studies have indicated that this compound binds effectively to these sites, leading to significant inhibition of enzyme activity.

In Vitro Biological Evaluation

A series of in vitro assays have been conducted to evaluate the inhibitory potency of this compound against BChE. The results are summarized in Table 1.

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 2.68 | >30 |

| Galantamine | 8.0 | - |

| Tacrine | 10.0 | - |

Table 1: Inhibitory Potency of this compound Compared to Standard Inhibitors

The IC50 value indicates that this compound is a potent inhibitor, exhibiting an IC50 significantly lower than that of galantamine and tacrine, which are established standards in cholinesterase inhibition.

Neuroprotective Effects

In addition to its inhibitory activity, this compound has demonstrated neuroprotective effects in cell models. Studies using SH-SY5Y neuroblastoma cells showed that treatment with this compound resulted in increased cell viability in the presence of amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's pathology. Specifically:

- At a concentration of 10 µM, this compound improved cell viability by approximately 91% compared to untreated controls exposed to Aβ.

- The compound exhibited a dose-dependent protective effect against Aβ-induced cytotoxicity.

Case Studies and Research Findings

Several studies have explored the biological activity of BChE inhibitors similar to this compound. For instance:

- Study on Selective Inhibition : A research team identified several new selective BChE inhibitors through virtual screening and molecular dynamics simulations. Among these, compounds similar to this compound showed improved selectivity and potency compared to traditional inhibitors like tacrine .

- Neuroprotection Against Aβ Toxicity : Another study reported that selective BChE inhibitors not only inhibited enzyme activity but also displayed significant protective effects against Aβ-induced toxicity in neuronal cell lines .

- Kinetic Studies : Kinetic analysis revealed that compounds similar to this compound act as mixed-type inhibitors, suggesting they can simultaneously interact with both CAS and PAS of BChE . This characteristic is critical for developing effective therapeutics targeting neurodegenerative diseases.

Properties

CAS No. |

79183-25-8 |

|---|---|

Molecular Formula |

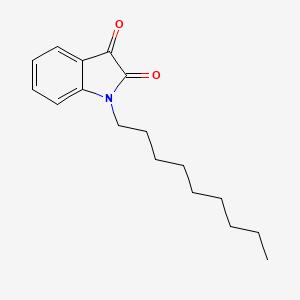

C17H23NO2 |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

1-nonylindole-2,3-dione |

InChI |

InChI=1S/C17H23NO2/c1-2-3-4-5-6-7-10-13-18-15-12-9-8-11-14(15)16(19)17(18)20/h8-9,11-12H,2-7,10,13H2,1H3 |

InChI Key |

HIXIRXUJJGRZFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCN1C2=CC=CC=C2C(=O)C1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.